molecular formula C6H9N3O B026300 3,3'-(Hydroxyimino)bispropanenitrile CAS No. 108203-25-4

3,3'-(Hydroxyimino)bispropanenitrile

Cat. No. B026300
M. Wt: 139.16 g/mol
InChI Key: ZTOQSCPKMKRDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(Hydroxyimino)bispropanenitrile, also known as HOPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. This compound has a unique structure that allows it to interact with biological molecules and exhibit interesting properties.

Scientific Research Applications

3,3'-(Hydroxyimino)bispropanenitrile has been studied extensively in the field of medicinal chemistry, where it has been shown to exhibit various biological activities. For example, 3,3'-(Hydroxyimino)bispropanenitrile has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease.

Mechanism Of Action

The mechanism of action of 3,3'-(Hydroxyimino)bispropanenitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and cancer development.

Biochemical And Physiological Effects

3,3'-(Hydroxyimino)bispropanenitrile has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. In bacterial cells, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to disrupt the cell membrane, leading to cell death. In Alzheimer's disease, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the formation of beta-amyloid plaques, which can improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3'-(Hydroxyimino)bispropanenitrile in lab experiments is its versatility. 3,3'-(Hydroxyimino)bispropanenitrile can be used in a variety of applications, including cancer research, antibacterial research, and Alzheimer's disease research. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 3,3'-(Hydroxyimino)bispropanenitrile is its potential toxicity. While 3,3'-(Hydroxyimino)bispropanenitrile has been shown to be relatively safe in vitro, its toxicity in vivo is not fully understood. Therefore, caution should be taken when working with 3,3'-(Hydroxyimino)bispropanenitrile in lab experiments.

Future Directions

There are several future directions for research on 3,3'-(Hydroxyimino)bispropanenitrile. One potential area of research is the development of new antibiotics based on 3,3'-(Hydroxyimino)bispropanenitrile. Additionally, research on the potential use of 3,3'-(Hydroxyimino)bispropanenitrile in the treatment of Alzheimer's disease is ongoing, and further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Finally, research on the toxicity of 3,3'-(Hydroxyimino)bispropanenitrile in vivo is needed to fully evaluate its safety for use in humans.
In conclusion, 3,3'-(Hydroxyimino)bispropanenitrile is a chemical compound with a unique structure that has potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. Its synthesis method is relatively straightforward, and it has been shown to exhibit various biological activities, including the inhibition of cancer cell growth and the inhibition of beta-amyloid plaque formation. While 3,3'-(Hydroxyimino)bispropanenitrile has several advantages for use in lab experiments, caution should be taken due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential applications of 3,3'-(Hydroxyimino)bispropanenitrile.

properties

CAS RN

108203-25-4

Product Name

3,3'-(Hydroxyimino)bispropanenitrile

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-[2-cyanoethyl(hydroxy)amino]propanenitrile

InChI

InChI=1S/C6H9N3O/c7-3-1-5-9(10)6-2-4-8/h10H,1-2,5-6H2

InChI Key

ZTOQSCPKMKRDJF-UHFFFAOYSA-N

SMILES

C(CN(CCC#N)O)C#N

Canonical SMILES

C(CN(CCC#N)O)C#N

synonyms

HO-IDPN
N-hydroxy-3,3'-iminodipropionitrile
N-hydroxy-IDPN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(2-cyanoethyl)amine (3.0 g, 0.0224 mole) was added with ethyl acetate (15 ml) and anhydrous magnesium sulfate (3 g), and the mixture was stirred at room temperature. A solution of methyltrioxorhenium (0.0183 g, 0.0734 mmole) dissolved in 35% aqueous hydrogen peroxide (2.9 g, 0.029 mole) was added dropwise to the mixture while internal temperature was kept at from 20° C. to 30° C. After the reaction mixture was stirred at room temperature for 1 hour, the magnesium sulfate was removed by filtration, and the filtrate was added with a solution of oxalic acid (2.2 g, 0.224 mole) dissolved in acetone (8 ml). The mixture was stirred for 30 minutes under ice cooling, and the precipitated crystals were collected by filtration to obtain oxalic acid salt of N,N-bis(2-cyanoethyl)hydroxylamine (4.2 g, yield: 75.0%) having melting point of 129-130° C. Chemical structure of the product was analyzed by 1H-NMR, mass spectrometry and elemental analysis. 1H-NMR (DMSO-D6) σ (ppm) (multiplicity, integrated value): 12.0-9.50 (br, 2H), 2.77 (t, 4H), 2.58 (t, 4H). Elemental analysis, calculated for C8H11N3O5 : C, 41.92; H, 4.84; N, 18.33, found: C, 42.50; H, 4.74; N, 18.38.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
0.0183 g
Type
catalyst
Reaction Step Four

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